molecular formula C8H8ClNO2 B195526 N-(3-Chloro-4-hydroxyphenyl)acetamide CAS No. 3964-54-3

N-(3-Chloro-4-hydroxyphenyl)acetamide

Cat. No. B195526
CAS RN: 3964-54-3
M. Wt: 185.61 g/mol
InChI Key: JULKJDRBSRRBHT-UHFFFAOYSA-N
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Description

“N-(3-Chloro-4-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO2 . It is also known by other names such as 3-Chloro-4-hydroxyacetanilide, 4-Acetylamino-2-chlorophenol, and Acetamide, N-(3-chloro-4-hydroxyphenyl)- . The molecular weight of this compound is 185.61 g/mol .


Molecular Structure Analysis

The InChI code for “N-(3-Chloro-4-hydroxyphenyl)acetamide” is 1S/C8H8ClNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11) . The canonical SMILES representation is CC(=O)NC1=CC(=C(C=C1)O)Cl .


Physical And Chemical Properties Analysis

“N-(3-Chloro-4-hydroxyphenyl)acetamide” has a molecular weight of 185.61 g/mol . It has a computed XLogP3 value of 1.6, indicating its lipophilicity . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . The compound has 1 rotatable bond .

Scientific Research Applications

  • Synthesis and Structure Analysis : N-(3-Chloro-4-hydroxyphenyl)acetamide has been synthesized and structurally analyzed in various studies. For example, Nikonov et al. (2016) synthesized derivatives of N-(2-hydroxyphenyl)acetamide and investigated their structures using NMR spectroscopy, X-ray crystal analysis, and other methods (Nikonov et al., 2016).

  • Combinatorial Library Generation : Davis and Healy (2010) synthesized N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide as part of a project to generate a combinatorial library based on a fungal natural product. They analyzed its crystal structure and molecular interactions (Davis & Healy, 2010).

  • Intermediate in Antimalarial Drug Synthesis : Magadum and Yadav (2018) reported the use of N-(2-Hydroxyphenyl)acetamide as an intermediate for the synthesis of antimalarial drugs. They explored chemoselective monoacetylation processes using various catalysts and conditions (Magadum & Yadav, 2018).

  • Metabolism Studies : Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides, including compounds related to N-(3-Chloro-4-hydroxyphenyl)acetamide, in human and rat liver microsomes. These studies provide insight into the metabolic pathways and potential toxicological profiles of these compounds (Coleman et al., 2000).

  • Synthesis Processes : Teng Da-wei (2011) described a process for synthesizing 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, involving acetylation and other reactions, which provides insights into synthetic pathways involving N-(3-Chloro-4-hydroxyphenyl)acetamide (Teng Da-wei, 2011).

  • Electrochemical Sensing : Yi et al. (2020) developed an electrochemical sensing platform for detecting environmental substances including N-(4-hydroxyphenyl)acetamide. This research highlights the potential of N-(3-Chloro-4-hydroxyphenyl)acetamide in environmental monitoring applications (Yi et al., 2020).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULKJDRBSRRBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192744
Record name 4-Acetylamino-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-hydroxyphenyl)acetamide

CAS RN

3964-54-3
Record name 3′-Chloro-4′-hydroxyacetanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3964-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylamino-2-chlorophenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylamino-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chloro-4-hydroxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ACETYLAMINO-2-CHLOROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11430J0W2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

The mixture was heated at reflux for 6 hours, cooled to ambient temperature and filtered. The filtrate was evaporated, and the residue treated with ether to give crude 2-chloro-4-aminophenol (10 g). The crude 2-chloro-4-aminophenol (3.5 g) was added to a mixture of water (50 ml) and acetic anhydride (5.7 ml). The reaction mixture was stirred at reflux for 2 hours. The reaction mixture was cooled to ambient temperature and the supernatant was decanted away from an oil which gave a solid on standing. The solid was purified by flash column chromatography on silica gel (Merck Art. No 9385) using a 1:2(v/v) mixture of ethyl acetate and pentane as eluent to give 2-chloro-4-acetamidophenol as an oil (1.7 g); NMR: ([CD3 ]2SO): 2.0(3H,s), 6.85(1H,d), 7.2(1H,m), 7.68(1H,m) and 9.8(2H,m).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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